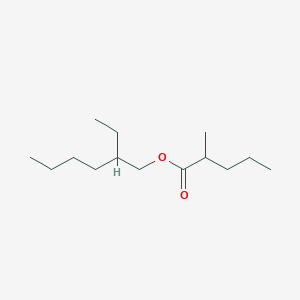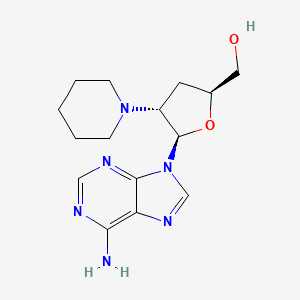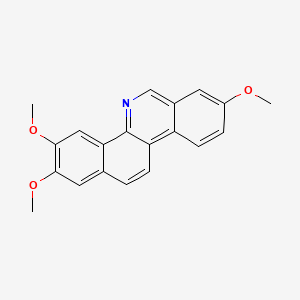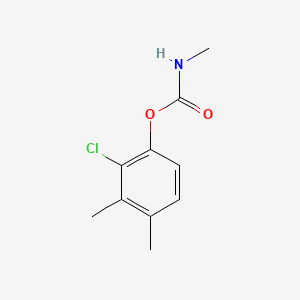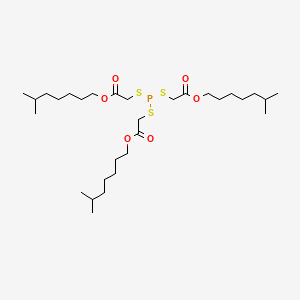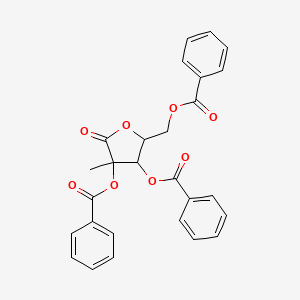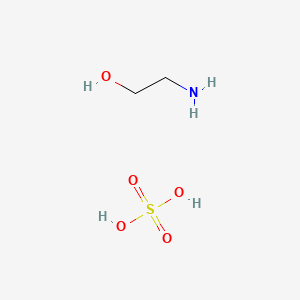
Phosphoric acid, octyl ester, diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound that combines the properties of phosphoric acid esters and diethanolamine salts. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is typically used in formulations where both hydrophilic and hydrophobic properties are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, diethanolamine salt involves the esterification of phosphoric acid with octanol, followed by neutralization with diethanolamine. The general reaction can be represented as follows:
-
Esterification
Reactants: Phosphoric acid and octanol.
Conditions: Typically carried out under acidic conditions with a catalyst such as sulfuric acid to promote esterification.
:Reaction: H3PO4+C8H17OH→C8H17OPO3H2+H2O
-
Neutralization
Reactants: Octyl phosphate ester and diethanolamine.
Conditions: Typically carried out at room temperature.
:Reaction: C8H17OPO3H2+NH(C2H4OH)2→C8H17OPO3H2NH(C2H4OH)2
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps to remove any unreacted starting materials and by-products. The final product is often formulated into a liquid or solid form, depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and octanol.
Oxidation: The organic components can be oxidized, although this is less common in typical applications.
Substitution: The ester group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations for cleaning agents, emulsifiers, and dispersants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The octyl ester group provides hydrophobic interactions, while the diethanolamine salt offers hydrophilic interactions. This dual nature allows it to reduce surface tension and improve the solubility of hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved are typically related to its ability to interact with lipid membranes and proteins, facilitating their solubilization and manipulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, decyl ester, diethanolamine salt
- Phosphoric acid, dodecyl ester, diethanolamine salt
- Phosphoric acid, hexyl ester, diethanolamine salt
Uniqueness
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
59707-20-9 |
|---|---|
Molekularformel |
C12H30NO6P |
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65151-84-0 59707-20-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
